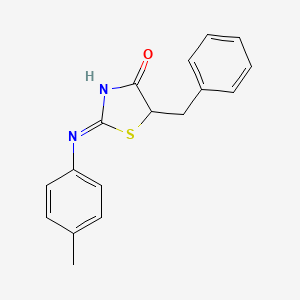

(E)-5-benzyl-2-(p-tolylimino)thiazolidin-4-one

Description

Properties

IUPAC Name |

5-benzyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-12-7-9-14(10-8-12)18-17-19-16(20)15(21-17)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPKDPVBHACDRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-benzyl-2-(p-tolylimino)thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction between a thiazolidinone derivative and a benzyl halide in the presence of a base. The reaction conditions may include:

- Solvent: Common solvents include ethanol, methanol, or dichloromethane.

- Temperature: The reaction is usually carried out at room temperature or under reflux conditions.

- Catalysts: Bases such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This may include:

- Use of continuous flow reactors for efficient mixing and reaction control.

- Optimization of reaction conditions to maximize yield and purity.

- Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-benzyl-2-(p-tolylimino)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions may target the imino group, converting it to an amine.

Substitution: The benzyl and p-tolylimino groups may undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

- Oxidation may yield sulfoxides or sulfones.

- Reduction may produce amines.

- Substitution reactions may result in various substituted thiazolidinone derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through the condensation of thiazolidinone derivatives with benzyl halides under basic conditions. Common solvents for this reaction include ethanol and methanol, and it is typically performed at room temperature or under reflux conditions. The presence of benzyl and p-tolylimino groups enhances its chemical reactivity and biological activity.

Pharmacological Activities

2.1 Anticancer Activity

Research has demonstrated that (E)-5-benzyl-2-(p-tolylimino)thiazolidin-4-one exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer).

- IC50 Values : The compound displayed potent cytotoxicity with IC50 values ranging from 0.24 µM to 3.10 µM depending on the cancer type .

2.2 Antimicrobial and Anti-inflammatory Properties

Thiazolidinones, including this compound, have been reported to possess antimicrobial properties against a range of pathogens. The anti-inflammatory effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the benzyl and p-tolylimino groups can significantly influence the biological activity of thiazolidinone derivatives. For instance:

- Substituent Variations : Different substitutions on the aromatic rings have been shown to enhance potency against specific cancer cell lines.

- Mechanistic Insights : The binding affinity to target proteins, such as tyrosine kinases, has been elucidated through molecular modeling studies .

Case Studies

Several studies have documented the efficacy of this compound in laboratory settings:

Mechanism of Action

The mechanism of action of (E)-5-benzyl-2-(p-tolylimino)thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones may exert their effects by:

- Interacting with specific molecular targets such as enzymes or receptors.

- Modulating signaling pathways involved in inflammation, cell proliferation, or apoptosis.

- Inhibiting the growth of microorganisms by targeting essential cellular processes.

Comparison with Similar Compounds

Comparison with Similar Thiazolidin-4-one Derivatives

Structural Modifications and Activity Trends

Thiazolidin-4-one derivatives are highly tunable, with substitutions at the 2nd, 3rd, and 5th positions dictating biological activity. Below is a comparative analysis:

Table 1: Key Thiazolidin-4-one Derivatives and Their Activities

Substituent Effects on Activity

- Position of Substitution :

- Electron-Withdrawing/Donating Groups :

Isomerism and Conformational Impact

- Z/E Isomerism: The 2Z,5Z configuration in this compound facilitates planar alignment of the thiazolidinone ring, optimizing interactions with α-amylase residues .

- Crystal Structure Insights: Derivatives like (2Z,5Z)-3-allyl-5-(4-(methylthio)benzylidene)-2-(p-tolylimino)thiazolidin-4-one exhibit planarized thiazolidinone rings and conjugated C=O groups, critical for binding .

Biological Activity

(E)-5-benzyl-2-(p-tolylimino)thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring with a carbonyl group, a benzyl group, and a p-tolylimino moiety. Its structure is significant as it influences the compound's reactivity and biological activity.

Antimicrobial Activity

Thiazolidinones are known for their antimicrobial properties. Studies have shown that this compound demonstrates significant activity against various bacterial strains. For instance:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Bacillus subtilis | Moderate |

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Anticancer Properties

Research has indicated that thiazolidinone derivatives can inhibit cancer cell growth. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. A notable study demonstrated the compound's ability to inhibit the VEGFR-2 receptor, which is crucial for tumor angiogenesis:

- IC50 Values Against Cancer Cell Lines :

- HT-29: 13.56 μM

- A-549: 15.78 μM

- HCT-116: 17.8 μM

The compound increased apoptosis in HT-29 cells from 3.1% to 31.4%, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets:

- VEGFR-2 Inhibition : This leads to reduced tumor growth and angiogenesis.

- Apoptosis Induction : Increased levels of pro-apoptotic proteins (BAX) and decreased levels of anti-apoptotic proteins (Bcl-2).

- α-Amylase Inhibition : The compound has been shown to inhibit α-amylase, which may contribute to its antidiabetic potential .

Antioxidant Activity

Thiazolidinones also exhibit antioxidant properties. Studies have reported that derivatives of thiazolidinone can scavenge free radicals effectively:

| Compound | Inhibition (%) |

|---|---|

| This compound | 27.3% |

| Ascorbic Acid | 29.4% |

This suggests that the compound could be explored further for use in formulations aimed at reducing oxidative stress .

Case Studies and Research Findings

- Anticancer Studies : A study on modified thiazolidine derivatives revealed promising results against various cancer cell lines, emphasizing the need for further optimization to enhance efficacy.

- Antimicrobial Screening : Screening against common pathogens showed varying degrees of effectiveness, warranting additional research into structure-activity relationships.

- In Silico Studies : Molecular docking studies have indicated favorable binding interactions with key enzymes and receptors, supporting the compound's potential therapeutic applications .

Q & A

Q. Table 1: Reaction Conditions and Yields

| Catalyst | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Acetic Acid | Ethanol | 80 | 72 | |

| Piperidine | DMF | 100 | 85 | |

| HCl (0.1 M) | Toluene | 70 | 68 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C) : Confirm regiochemistry via imino proton (δ 8.2–8.5 ppm) and benzylidene protons (δ 7.3–7.6 ppm) .

- IR : Detect C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretches .

- X-ray Crystallography : Resolve E/Z isomerism and confirm spatial arrangement (e.g., dihedral angles between aromatic rings) .

- HPLC : Monitor reaction progress (>95% purity threshold) .

Basic: What in vitro biological assays are used to evaluate this compound’s pharmacological potential?

Methodological Answer:

- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .

- Antimicrobial Screening : Agar diffusion assays (MIC determination) against Gram-positive/negative bacteria .

- Anti-inflammatory Testing : COX-2 inhibition via ELISA .

Advanced: How can conflicting crystallographic data between thiazolidin-4-one derivatives be resolved for SAR studies?

Methodological Answer:

Comparative Analysis : Overlay crystal structures (e.g., CCDC data ) to identify steric or electronic differences.

Computational Modeling : Use DFT to calculate bond angles/distances and validate against experimental data .

Functional Group Substitution : Synthesize analogs with modified substituents (e.g., halogenation) to isolate structural impacts on activity .

Advanced: What strategies optimize regioselectivity in imino-thiazolidinone condensation?

Methodological Answer:

- Catalyst Selection : Acidic conditions favor imino group formation, while bases enhance benzylidene insertion .

- Solvent Polarity : Polar aprotic solvents (DMF) stabilize transition states, reducing by-products .

- Temperature Gradients : Stepwise heating (50°C → 100°C) improves regiocontrol .

Advanced: How to design stability studies for degradation pathway analysis?

Methodological Answer:

Stress Testing : Expose the compound to pH 1–13 buffers and temperatures (25–60°C) for 48–72 hours .

Analytical Monitoring : Use HPLC-MS to identify degradation products (e.g., hydrolyzed thiazolidinone or oxidized imino groups) .

Kinetic Modeling : Calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots .

Advanced: Which computational approaches predict biological target interactions?

Methodological Answer:

- Molecular Docking : Screen against targets like hemoglobin subunits (PDB: 1HHO) using AutoDock Vina .

- DFT Calculations : Map electrostatic potentials to predict binding affinity to enzymes (e.g., COX-2) .

- Experimental Validation : Confirm predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.